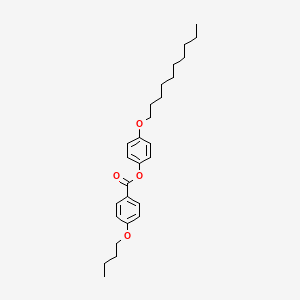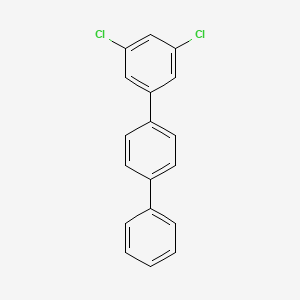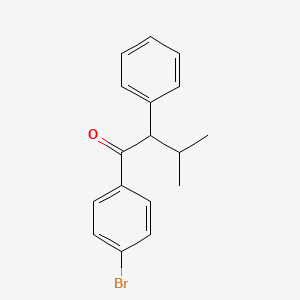
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is a chemical compound with the molecular formula C27H34O2. It is known for its unique structure, which includes a fluorenyl group attached to an undecane chain with a propanoyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one typically involves the reaction of fluorenyl derivatives with appropriate alkylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the fluorenyl group can be introduced through Friedel-Crafts acylation, followed by alkylation to attach the undecane chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2)
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Various substituted fluorenyl compounds
Wissenschaftliche Forschungsanwendungen
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one involves its interaction with specific molecular targets. The fluorenyl group can interact with various enzymes and receptors, influencing biological pathways. The propanoyl substituent may enhance the compound’s binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 1-(7-Acetyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Propionyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Butanoyl-9H-fluoren-2-YL)undecan-1-one
Comparison: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is unique due to its specific propanoyl substituent, which may confer distinct chemical and biological properties compared to its acetyl, propionyl, and butanoyl analogs. These differences can affect the compound’s reactivity, stability, and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
61314-14-5 |
|---|---|
Molekularformel |
C27H34O2 |
Molekulargewicht |
390.6 g/mol |
IUPAC-Name |
1-(7-propanoyl-9H-fluoren-2-yl)undecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-11-12-27(29)21-14-16-25-23(18-21)19-22-17-20(26(28)4-2)13-15-24(22)25/h13-18H,3-12,19H2,1-2H3 |
InChI-Schlüssel |
XZMDNBSTKQRWND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(Cyanomethyl)phenyl]-4-methoxybenzamide](/img/structure/B14590957.png)
![Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)](/img/structure/B14590959.png)
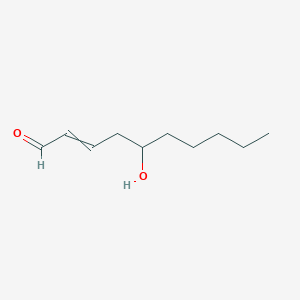
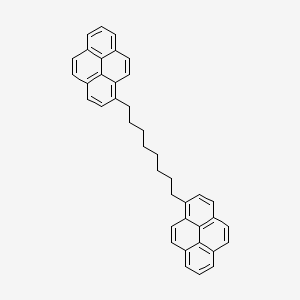

![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
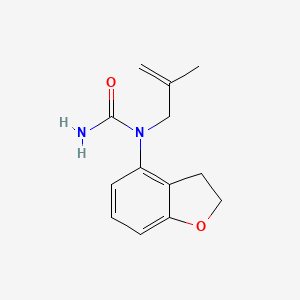
![4-Bromo-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14590994.png)
